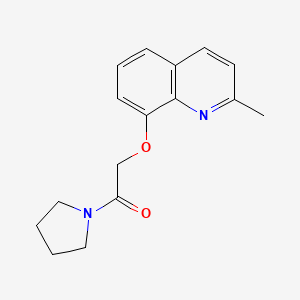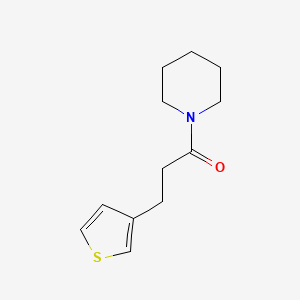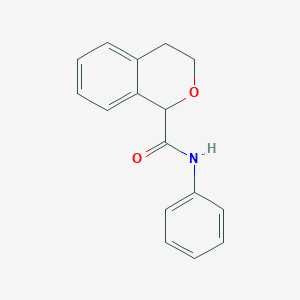![molecular formula C16H18N4O2 B7501019 1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7501019.png)
1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone, also known as P4E, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects, including the suppression of tumor growth and the prevention of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the body. These effects include the suppression of tumor growth, the prevention of neurodegenerative diseases, and the modulation of the immune system. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone for lab experiments is its high potency. This high potency allows researchers to use smaller amounts of the compound, which can reduce costs and increase efficiency. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone. One area of interest is in the development of new drugs based on this compound. Researchers are also interested in exploring the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, there is interest in studying the mechanism of action of this compound in more detail to gain a better understanding of its potential applications.
Méthodes De Synthèse
The synthesis of 1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone involves the reaction of 4-(4-pyrazol-1-ylbenzoyl)piperazine with ethanone. The reaction is typically carried out in the presence of a catalyst and under specific conditions, such as temperature and pressure. The resulting product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone has been the subject of several scientific studies due to its potential applications in various fields. One of the primary areas of research is in the development of new drugs. This compound has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-[4-(4-pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-13(21)18-9-11-19(12-10-18)16(22)14-3-5-15(6-4-14)20-8-2-7-17-20/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERQFPYSHYEKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)


![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)

![N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7500982.png)

![N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7500999.png)
![N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7501001.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7501016.png)


![N-[(3-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501026.png)